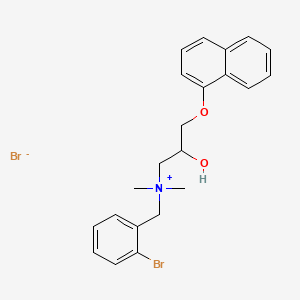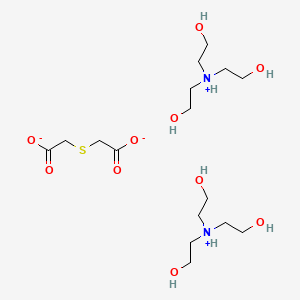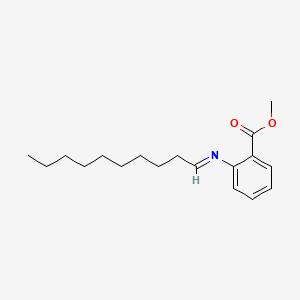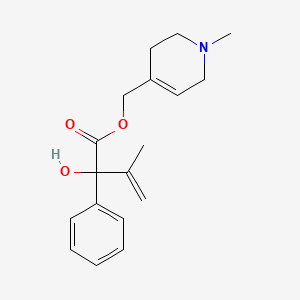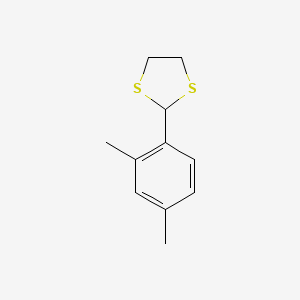
1,10-Dimethyl-decane-1,10-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Dimethyl-decane-1,10-diamine dihydrochloride is a chemical compound with the molecular formula C12H30N2·2HCl. It is a derivative of decanediamine, characterized by the presence of two methyl groups attached to the decane backbone and two amine groups at the terminal positions. This compound is typically found as a white crystalline solid and is soluble in water and ethanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,10-Dimethyl-decane-1,10-diamine dihydrochloride can be synthesized through a multi-step process starting from decane. The primary synthetic route involves the following steps:
Nitration: Decane is nitrated to form 1,10-dinitrodecane.
Reduction: The dinitro compound is then reduced to 1,10-diaminodecane using hydrogen gas in the presence of a catalyst such as Raney nickel.
Methylation: The diamine is methylated using methyl iodide to form 1,10-dimethyl-decane-1,10-diamine.
Formation of Dihydrochloride: The final step involves the reaction of the dimethyl diamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Dimethyl-decane-1,10-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides (e.g., methyl iodide) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Amides, nitriles
Reduction: Parent amine
Substitution: Various alkylated derivatives
Applications De Recherche Scientifique
1,10-Dimethyl-decane-1,10-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biocompatible material in biomedical applications.
Medicine: Studied for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,10-dimethyl-decane-1,10-diamine dihydrochloride involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The pathways involved include:
Binding to proteins: The compound can bind to proteins, altering their conformation and activity.
Interaction with nucleic acids: It can interact with DNA and RNA, potentially affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
1,10-Dimethyl-decane-1,10-diamine dihydrochloride can be compared with other similar compounds such as:
1,10-Decanediamine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
1,12-Dodecanediamine: Has a longer carbon chain, affecting its physical properties and applications.
1,10-Diaminodecane: The parent compound without methylation, used in similar applications but with different reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
63977-31-1 |
|---|---|
Formule moléculaire |
C12H30Cl2N2 |
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
8-(dimethylazaniumyl)octyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C12H28N2.2ClH/c1-13(2)11-9-7-5-6-8-10-12-14(3)4;;/h5-12H2,1-4H3;2*1H |
Clé InChI |
RDZLCHSRQAXDLG-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCCCCCCC[NH+](C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



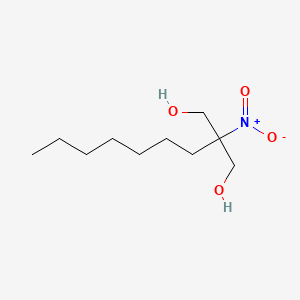
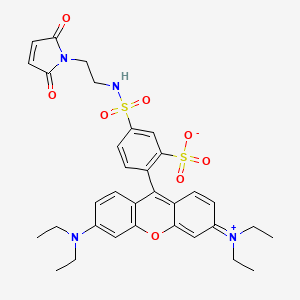


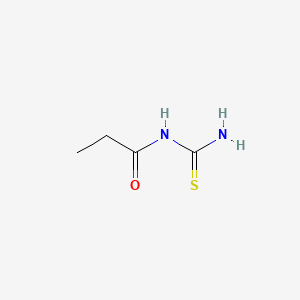

![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)
